N~2~-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]isoleucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]isoleucinamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a phenyl group, and an isoleucinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]isoleucinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexyl group: This can be achieved through the hydrogenation of a suitable precursor, such as 4-methylcyclohexanone.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where 4-isopropylphenyl is introduced to the intermediate.
Coupling with isoleucinamide: The final step involves coupling the intermediate with isoleucinamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]isoleucinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N~2~-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]isoleucinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N2-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]isoleucinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]glycinamide
- N~2~-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]alaninamide
Uniqueness
N~2~-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]isoleucinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
Molecular Formula |
C23H36N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-methyl-N-[3-methyl-1-oxo-1-(4-propan-2-ylanilino)pentan-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H36N2O2/c1-6-17(5)21(25-22(26)19-9-7-16(4)8-10-19)23(27)24-20-13-11-18(12-14-20)15(2)3/h11-17,19,21H,6-10H2,1-5H3,(H,24,27)(H,25,26) |
InChI Key |
GYWKZNVXJDIVBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=C(C=C1)C(C)C)NC(=O)C2CCC(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.